Cas no 1246554-99-3 (2-(2-Bromothiazol-5-yl)acetonitrile)

2-(2-Bromothiazol-5-yl)acetonitrile is a brominated thiazole derivative with significant utility in organic synthesis and pharmaceutical research. Its key structural features—a bromine substituent at the 2-position and an acetonitrile group at the 5-position—make it a versatile intermediate for constructing complex heterocyclic frameworks. The compound is particularly valuable in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, due to the reactivity of the bromothiazole moiety. Additionally, the nitrile group offers further functionalization potential, enabling transformations into carboxylic acids, amides, or other nitrogen-containing derivatives. Its stability and well-defined reactivity profile make it a reliable building block for medicinal chemistry and agrochemical applications.
2-(2-Bromothiazol-5-yl)acetonitrile structure
1246554-99-3 structure
Product Name:2-(2-Bromothiazol-5-yl)acetonitrile
CAS No:1246554-99-3
MF:C5H3BrN2S
MW:203.059718370438
CID:855714
Update Time:2026-04-29

2-(2-Bromothiazol-5-yl)acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Bromothiazol-5-yl)acetonitrile
    • 2-(2-bromo-1,3-thiazol-5-yl)acetonitrile
    • Inchi: InChI=1S/C5H3BrN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2
    • InChI Key: BYQSYJDHZJUGLI-UHFFFAOYSA-N
    • SMILES: C(C#N)C1=CN=C(Br)S1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1

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Additional information on 2-(2-Bromothiazol-5-yl)acetonitrile

Introduction to 2-(2-Bromothiazol-5-yl)acetonitrile (CAS No: 1246554-99-3)

2-(2-Bromothiazol-5-yl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No) 1246554-99-3, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic molecule features a brominated thiazole ring linked to an acetonitrile group, making it a versatile intermediate in synthetic chemistry. Its unique structural attributes have positioned it as a valuable building block in the development of novel therapeutic agents and agrochemicals.

The molecular structure of 2-(2-Bromothiazol-5-yl)acetonitrile consists of a thiazole core substituted with a bromine atom at the 2-position and an acetonitrile moiety at the 5-position. This configuration imparts reactivity that is highly useful in organic synthesis, particularly in cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The presence of the bromine atom facilitates nucleophilic aromatic substitution, while the acetonitrile group can participate in further functionalization, making this compound a focal point for medicinal chemists.

In recent years, there has been growing interest in 2-(2-Bromothiazol-5-yl)acetonitrile due to its potential applications in drug discovery. Thiazole derivatives are well-documented for their biological activity, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The bromine substituent enhances the electrophilicity of the thiazole ring, enabling efficient coupling with various nucleophiles, which is crucial for constructing complex molecular frameworks.

One of the most compelling aspects of 2-(2-Bromothiazol-5-yl)acetonitrile is its role as a precursor in synthesizing bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression. For instance, studies have demonstrated its utility in generating thiazole-based scaffolds that disrupt kinase activity, which is a key mechanism in tumor growth and metastasis. The acetonitrile group can be further modified to introduce additional pharmacophores, enhancing binding affinity and selectivity.

The pharmaceutical industry has also explored 2-(2-Bromothiazol-5-yl)acetonitrile for its potential in treating neurological disorders. Thiazole derivatives have shown promise as neuroprotective agents due to their ability to modulate neurotransmitter systems. By incorporating this compound into drug candidates, scientists aim to develop treatments for conditions such as Alzheimer's disease and Parkinson's disease. The bromine atom serves as a handle for further derivatization, allowing for fine-tuning of pharmacokinetic properties.

Agrochemical applications of 2-(2-Bromothiazol-5-yl)acetonitrile are equally noteworthy. Its structural features make it a suitable candidate for developing new pesticides and herbicides. The thiazole ring is known to exhibit phytotoxic effects against certain weeds, while the bromine substituent enhances stability under environmental conditions. Researchers are investigating its potential as a component in formulations designed to improve crop yield without harming beneficial flora.

The synthetic utility of 2-(2-Bromothiazol-5-yl)acetonitrile extends beyond pharmaceuticals and agrochemicals. It serves as a key intermediate in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The ability to functionalize both the thiazole and acetonitrile moieties allows chemists to tailor properties such as electron affinity and solubility, making this compound valuable for developing advanced electronic materials.

Recent advances in green chemistry have also highlighted the importance of 2-(2-Bromothiazol-5-yl)acetonitrile as an eco-friendly building block. Researchers are optimizing synthetic routes to minimize waste and reduce energy consumption, aligning with global efforts to sustainable chemical manufacturing. Techniques such as catalytic hydrogenation and microwave-assisted synthesis have been employed to enhance efficiency while maintaining high yields.

The versatility of CAS No: 1246554-99-3 continues to drive innovation across multiple disciplines. As our understanding of molecular interactions deepens, so does the demand for specialized intermediates like this one. Future research may uncover new applications in areas such as photodynamic therapy and nanotechnology, further solidifying its importance in modern chemistry.

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